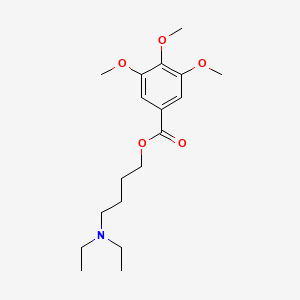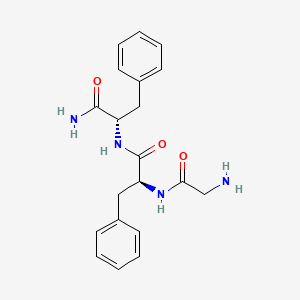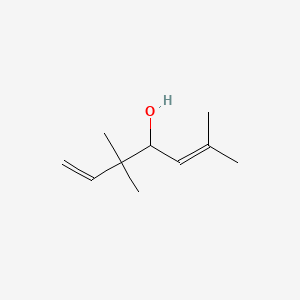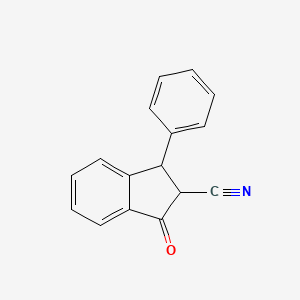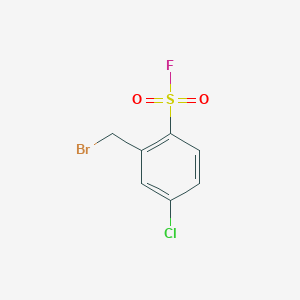
2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride is an organic compound that features a benzene ring substituted with bromomethyl, chlorosulfonyl, and fluoride groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride typically involves multiple steps. One common method starts with the bromination of 4-chlorobenzenesulfonyl chloride to introduce the bromomethyl group. This is followed by the fluorination of the sulfonyl chloride group to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Reduction: The sulfonyl fluoride group can be reduced to sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.
Electrophilic aromatic substitution: Reagents such as nitric acid or sulfuric acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and amines.
Electrophilic aromatic substitution: Products include nitro and sulfonic acid derivatives.
Reduction: Products include sulfonamides.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzenesulfonyl fluoride: Similar structure but lacks the chlorine substituent.
2-(Bromomethyl)phenylboronic acid: Contains a boronic acid group instead of the sulfonyl fluoride group.
Propiedades
Número CAS |
25300-35-0 |
|---|---|
Fórmula molecular |
C7H5BrClFO2S |
Peso molecular |
287.53 g/mol |
Nombre IUPAC |
2-(bromomethyl)-4-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-3-6(9)1-2-7(5)13(10,11)12/h1-3H,4H2 |
Clave InChI |
YYUMZKZFUXNTAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CBr)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


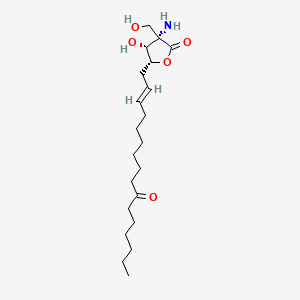
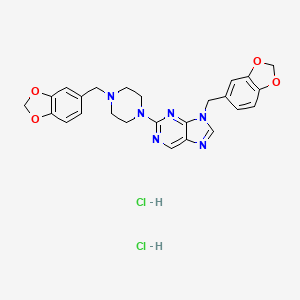
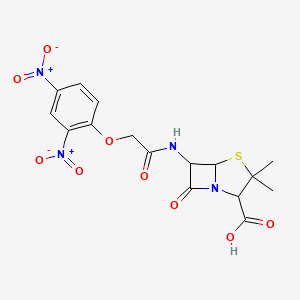
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
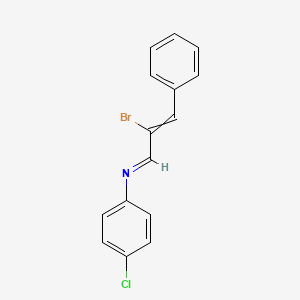
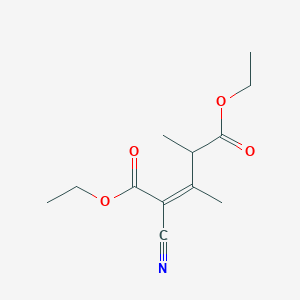
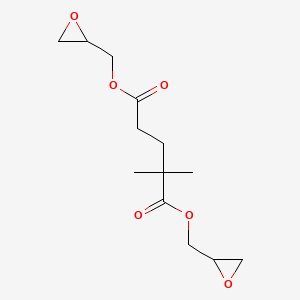
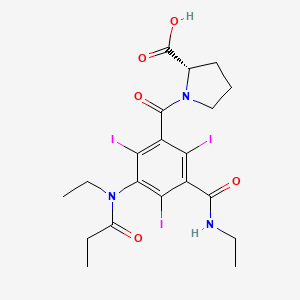
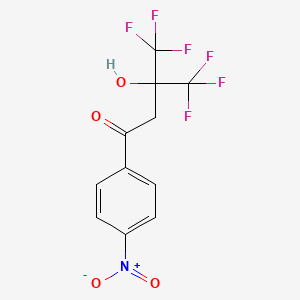
![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
